molecular formula C8H14FNO2 B1475343 2-(3-Fluoropiperidin-1-yl)propanoic acid CAS No. 1888526-69-9

2-(3-Fluoropiperidin-1-yl)propanoic acid

Cat. No. B1475343
CAS RN: 1888526-69-9
M. Wt: 175.2 g/mol
InChI Key: PGWXMFQIPBHOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoropiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C8H14FNO2 . It is utilized extensively in scientific research due to its versatile nature.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H14FNO2 . More detailed structural information may be available in specialized chemical databases or literature.

Scientific Research Applications

Analytical Methods for Quality Control of Active Pharmaceutical Ingredients

One of the primary applications of compounds related to 2-(3-Fluoropiperidin-1-yl)propanoic acid is in the development and quality control of active pharmaceutical ingredients (APIs). For instance, derivatives of 3-quinolin-4-one propanoic acids, which share a molecular similarity with fluoroquinolone antibiotics, are explored as scaffolds for creating antimicrobial drugs. Analytical methods such as 13C NMR spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) are essential for ensuring the quality of these promising APIs. These methods help identify specific related substances that are by-products of synthesis, contributing to the development of quality control measures for such compounds (Zubkov et al., 2016).

Brain Tumor Imaging with Positron Emission Tomography

Another significant application is in the synthesis and evaluation of compounds for brain tumor imaging using positron emission tomography (PET). The research on (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid demonstrates their potential in PET properties for brain tumors. Such compounds offer a novel class of radiolabeled amino acids for tumor imaging, showing promise in the diagnosis and monitoring of brain tumors (McConathy et al., 2010).

Development of PET Radiopharmaceuticals for Imaging Receptors

Research also extends to the automated synthesis of radiopharmaceuticals for PET imaging of specific receptors, such as the sphingosine-1 phosphate receptor 1 (S1P1). This involves sophisticated synthesis techniques under current Good Manufacturing Practices (cGMP) conditions, highlighting the role of fluoro-substituted compounds in developing diagnostic tools for human studies. Such advancements indicate the potential of these compounds in enhancing the precision of imaging techniques used in medical diagnostics (Luo et al., 2019).

Exploring Fluorophores for Protein Studies

Compounds related to this compound find applications in the study of protein structure and dynamics through the introduction of fluorophores into proteins. This approach aids in understanding protein unfolding and interactions, leveraging the unique properties of fluorinated compounds to enhance the capabilities of biochemical and cellular studies. The selective incorporation of fluorescent amino acids into proteins exemplifies the intersection of chemistry and biology, facilitating detailed investigations into protein function (Summerer et al., 2006).

properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-6(8(11)12)10-4-2-3-7(9)5-10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWXMFQIPBHOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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